Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)-
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Overview
Description
Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- is a chemical compound belonging to the pyrimidine family, characterized by a heterocyclic aromatic ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- typically involves multi-step organic reactions. One common approach is the reaction of 4,6-dimethylpyrimidine with 6-piperidinohexanethiol under specific conditions, such as the use of a suitable solvent and catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, this compound is studied for its potential biological activities, such as its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: In the medical field, Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- is investigated for its therapeutic properties, including its potential use as an anti-inflammatory agent or in the treatment of certain diseases.
Industry: In industry, this compound is utilized in the development of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes and the production of therapeutic effects.
Comparison with Similar Compounds
Pyrimidine, 4,6-dimethyl-2-thiol
Pyrimidine, 4,6-dimethyl-2-mercaptopyrimidine
Pyrimidine, 4,6-dimethyl-2-pyrimidinethione
Uniqueness: Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- is unique in its structure, particularly the presence of the piperidinohexyl group, which differentiates it from other pyrimidine derivatives and contributes to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of Pyrimidine, 4,6-dimethyl-2-((6-piperidinohexyl)thio)- in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
90094-35-2 |
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Molecular Formula |
C17H29N3S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-(6-piperidin-1-ylhexylsulfanyl)pyrimidine |
InChI |
InChI=1S/C17H29N3S/c1-15-14-16(2)19-17(18-15)21-13-9-4-3-6-10-20-11-7-5-8-12-20/h14H,3-13H2,1-2H3 |
InChI Key |
GUFGDCZFJUEKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCCCN2CCCCC2)C |
Origin of Product |
United States |
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